molecular formula C18H16ClNO3 B5705347 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5705347
M. Wt: 329.8 g/mol
InChI Key: CVLUCHRXAVKBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BN-80927, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BN-80927 belongs to the class of spirooxindole compounds, which have been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, studies have suggested that 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one induces cell cycle arrest and apoptosis in cancer cells. 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been found to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have various biochemical and physiological effects. Studies have shown that 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been found to inhibit the migration and invasion of cancer cells. In addition, 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its potent anticancer activity against various cancer cell lines. 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been found to have antimicrobial activity against gram-positive and gram-negative bacteria. However, one of the limitations of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its low solubility in water, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the research on 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One of the future directions is to investigate the molecular mechanism of action of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. Another future direction is to explore the potential of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one as a therapeutic agent for the treatment of cancer and other diseases. Additionally, future studies could focus on developing more efficient synthesis methods for 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and improving its solubility in water.
Conclusion:
In conclusion, 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exhibits potent anticancer and antimicrobial activity and has various biochemical and physiological effects. While there are limitations to using 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments, there are several future directions for research on this compound. Further studies on 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one could lead to the development of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of 3-chloro-2-formylindole with benzylamine in the presence of a catalytic amount of glacial acetic acid. The resulting product is then cyclized with 1,3-dioxane-2,3-diol to yield 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one.

Scientific Research Applications

1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. Studies have shown that 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been found to have antimicrobial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-9-4-8-14-16(15)20(12-13-6-2-1-3-7-13)17(21)18(14)22-10-5-11-23-18/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLUCHRXAVKBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C(=CC=C3)Cl)N(C2=O)CC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

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